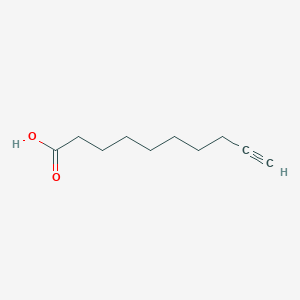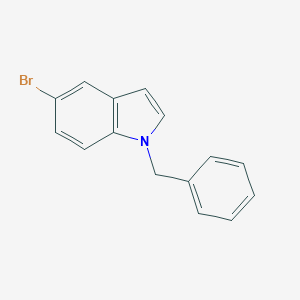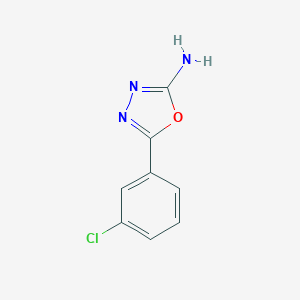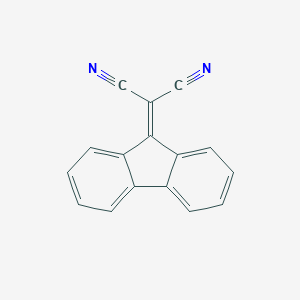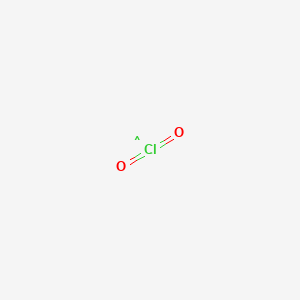
(R)-(+)-1,2-Epoxy-9-décène
Vue d'ensemble
Description
®-(+)-1,2-Epoxy-9-decene is an organic compound that belongs to the class of epoxides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an epoxide ring, which is a three-membered cyclic ether, and a long alkyl chain. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its reactivity and interaction with other molecules.
Applications De Recherche Scientifique
®-(+)-1,2-Epoxy-9-decene has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. It is also used in the study of stereoselective reactions and mechanisms.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-(+)-1,2-Epoxy-9-decene can be synthesized through several methods, including:
Asymmetric Epoxidation: This method involves the use of chiral catalysts to selectively oxidize alkenes to epoxides. One common approach is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts.
Halohydrin Formation and Cyclization: This method involves the addition of a halogen and a hydroxyl group across the double bond of an alkene, followed by intramolecular cyclization to form the epoxide.
Industrial Production Methods: In industrial settings, ®-(+)-1,2-Epoxy-9-decene is typically produced using large-scale asymmetric epoxidation processes. These processes are optimized for high yield and enantioselectivity, ensuring that the desired ®-enantiomer is obtained with minimal impurities.
Types of Reactions:
Oxidation: ®-(+)-1,2-Epoxy-9-decene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: The epoxide ring can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base (e.g., sodium hydroxide) to open the epoxide ring.
Major Products:
Oxidation: Formation of diols and other oxygenated derivatives.
Reduction: Formation of 1,2-diols.
Substitution: Formation of various substituted alcohols, amines, and thiols.
Mécanisme D'action
The mechanism of action of ®-(+)-1,2-Epoxy-9-decene involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create complex molecular architectures. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
(S)-(-)-1,2-Epoxy-9-decene: The enantiomer of ®-(+)-1,2-Epoxy-9-decene, with the opposite spatial arrangement of atoms around the chiral center.
1,2-Epoxydecane: A non-chiral epoxide with a similar structure but lacking the chiral center.
1,2-Epoxyhexane: A shorter-chain epoxide with similar reactivity but different physical properties.
Uniqueness: ®-(+)-1,2-Epoxy-9-decene is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis. Its long alkyl chain also provides distinct physical and chemical properties compared to shorter-chain epoxides.
Propriétés
IUPAC Name |
(2R)-2-oct-7-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHJHKCOZGQJZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426931 | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137310-67-9 | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-1,2-Epoxy-9-decene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)


